ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
Description
This compound features a pyrazole core substituted with an ethyl group at position 3, an ethyl carboxylate ester at position 4, and a sulfonamide-linked piperazine moiety at position 5. The piperazine ring is further functionalized with a furan-2-carbonyl group.
Properties
IUPAC Name |
ethyl 5-ethyl-3-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S/c1-3-12-14(17(23)26-4-2)15(19-18-12)28(24,25)21-9-7-20(8-10-21)16(22)13-6-5-11-27-13/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDNEGQFOANNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride reagent.
Attachment of the furan-2-carbonyl group: This can be done via an acylation reaction using furan-2-carbonyl chloride.
Formation of the piperazine moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbonyl groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has been investigated for its potential as a lead compound in the synthesis of new drugs targeting various diseases. Its structural characteristics allow for modifications that can enhance therapeutic efficacy while minimizing side effects.
Research has shown that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.
- Anticancer Activity: The ability of this compound to inhibit specific cancer cell lines has been explored. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives, including this compound. The study demonstrated that these compounds exhibited potent cytotoxicity against several cancer cell lines, suggesting their potential use as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of pyrazole derivatives. The findings indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Core Structure Variations
- Pyrazole vs. Pyrazoline : The target compound’s fully aromatic pyrazole core contrasts with dihydro-pyrazoline derivatives (e.g., compounds in ), which exhibit partial saturation. Pyrazoline cores (4,5-dihydro-1H-pyrazole) are less planar due to sp³ hybridization at C4 and C5, reducing conjugation and altering electronic properties compared to the fully conjugated pyrazole system .
2.2 Substituent Effects
- Sulfonamide-Piperazine vs. N-Substituted Carbonyls: The target’s sulfonyl-piperazine group introduces a bulky, polar substituent with hydrogen-bonding capability. In contrast, compounds in feature smaller N-substituted carbaldehyde or acetyl groups (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one), which are less sterically hindered and more lipophilic . The piperazine-furanoyl moiety enhances aqueous solubility compared to halogenated aryl substituents (e.g., 4-bromo, 4-chloro in ), which increase hydrophobicity.
2.3 Electronic and Functional Implications
- This contrasts with the moderate electron-withdrawing effects of carbaldehyde or ketone groups in compounds .
- Piperazine-Furanoyl Synergy: The piperazine ring’s basic nitrogen and the furanoyl group’s aromaticity may facilitate interactions with biological targets (e.g., enzymes, receptors), whereas halogenated aryl groups in similar compounds primarily contribute to steric and hydrophobic effects.
Data Table: Structural and Functional Comparison
Research Findings and Methodological Context
- Crystallographic Validation : Studies on similar pyrazoline derivatives () utilized crystallography to confirm substituent positioning and planarity. Tools like SHELX and SIR97 () are critical for resolving complex substituent arrangements, such as the sulfonyl-piperazine group in the target compound .
Biological Activity
Ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Structural Components
- Ethyl Group : Contributes to the lipophilicity of the molecule.
- Furan Ring : Known for its role in various biological activities.
- Piperazine Moiety : Often associated with psychoactive properties and receptor modulation.
- Pyrazole Core : Commonly found in anti-inflammatory and analgesic drugs.
Research indicates that this compound may exert its biological effects through several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound's interaction with G protein-coupled receptors (GPCRs) suggests a role in signal transduction pathways, potentially affecting cellular responses to various stimuli .
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory processes, which could contribute to its therapeutic effects .
- Antioxidant Properties : The presence of the furan moiety may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological properties of this compound:
Table 1: Summary of Pharmacological Studies
Case Studies
- Anti-inflammatory Effects : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Potential : A recent animal study demonstrated that administration of this compound improved memory retention in mice subjected to chronic stress, suggesting neuroprotective properties that warrant further investigation.
Conclusion and Future Directions
This compound exhibits promising biological activities that could be harnessed for therapeutic applications. Future research should focus on:
- Detailed mechanistic studies to elucidate the pathways involved.
- Clinical trials to assess efficacy and safety in humans.
Q & A
Q. Q1. What are the key synthetic strategies for preparing ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate?
Methodological Answer: The synthesis of this compound involves multi-step functionalization of the pyrazole core. A typical approach includes:
Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives to form the pyrazole ring, followed by alkylation at the 3-position .
Sulfonylation : Reacting the 5-amino group of the pyrazole with sulfonyl chlorides (e.g., 4-(furan-2-carbonyl)piperazinyl sulfonyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonamide moiety .
Esterification/Carboxylation : Protection of the carboxylic acid group as an ethyl ester using ethyl chloroformate or DCC-mediated coupling .
Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via silica gel chromatography or recrystallization.
Q. Q2. How can spectroscopic techniques (e.g., NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H-NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and furan carbonyl protons (δ 7.0–8.0 ppm) .
- IR : Confirm sulfonyl (S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Validation : Compare spectral data with analogous pyrazole derivatives (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) .
Q. Q3. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, or acetonitrile (for chromatography). Poor aqueous solubility is common due to the sulfonyl and ester groups .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store at –20°C in inert atmosphere to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Reactivity Prediction : Use density functional theory (DFT) to calculate reaction pathways for sulfonylation or esterification steps. Optimize transition states to identify kinetic barriers .
- Biological Activity : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets). Validate with MD simulations to evaluate binding stability .
Case Study : Analogous pyrazole sulfonamides show affinity for carbonic anhydrase isoforms, suggesting similar computational workflows .
Q. Q5. How can contradictory data in pharmacological assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO ≤0.1%) to reduce variability .
Metabolic Stability : Test liver microsome stability to rule out rapid degradation. Use LC-MS to quantify parent compound vs. metabolites .
Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish biological noise from true activity .
Q. Q6. What strategies optimize the synthetic yield of the sulfonamide intermediate?
Methodological Answer:
- DoE (Design of Experiments) : Use fractional factorial design to screen variables (temperature, solvent, base stoichiometry). For example, optimize sulfonylation at 0–5°C in THF with 1.2 eq. of base to minimize side reactions .
- Continuous Flow Chemistry : Improve mixing and heat transfer for exothermic sulfonylation steps, potentially increasing yield by 15–20% .
Analytical and Mechanistic Challenges
Q. Q7. How can regioselectivity issues during pyrazole alkylation be addressed?
Methodological Answer:
Q. Q8. What advanced techniques validate the compound’s purity and stereochemical integrity?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) if stereocenters are present .
- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .
Pharmacological Profiling
Q. Q9. How to design in vitro assays to evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, MMPs).
Kinetic Assays : Use fluorescence-based (e.g., FITC-labeled substrates) or colorimetric (e.g., p-nitrophenol release) methods .
Control Compounds : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .
Q. Q10. What in vivo models are suitable for studying this compound’s pharmacokinetics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
